molecular formula C16H18N2O2S2 B2980054 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1705439-14-0

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2980054
CAS No.: 1705439-14-0
M. Wt: 334.45
InChI Key: CHCZNLVALARHAG-UHFFFAOYSA-N
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Description

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone is a heterocyclic molecule featuring a 1,4-thiazepane ring fused with a furan moiety and a 2-(methylthio)pyridine substituent. This structure combines sulfur- and nitrogen-containing heterocycles, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Available information is fragmented, with some insights derived from analogous compounds in patent literature and synthetic studies (e.g., ).

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-21-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-20-13/h2-5,7,10,14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZNLVALARHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid, 1,4-thiazepane, and 2-(methylthio)pyridine.

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Coupling Reactions: The furan and pyridine moieties are introduced through coupling reactions. For instance, the furan ring can be attached via a Friedel-Crafts acylation reaction, while the pyridine ring can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions, to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The thiazepane ring can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield the corresponding saturated thiazepane derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), organolithium or Grignard reagents.

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Saturated thiazepane derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the furan and pyridine rings, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of multiple heterocyclic rings suggests it may interact with enzymes or receptors in unique ways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and potential for functionalization.

Mechanism of Action

The exact mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific biological target. Generally, compounds with furan and pyridine rings can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The thiazepane ring may provide additional binding affinity or specificity.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes compounds with structural similarities, primarily from and related synthetic methodologies:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Yield (%)
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone 1,4-Thiazepane + Furan + Pyridine Methylthio group on pyridine Not reported Not reported
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c) Benzo[b]thiophene + Piperazine 4-Fluorophenyl, dimethoxy groups 131–132 96
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone (6d) Benzo[b]thiophene + Piperazine 2-Methoxyphenyl, dimethoxy groups 128–129 95.5
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl)-piperazin-1-yl)-1-propanone (6e) Benzo[b]thiophene + Piperazine Pyridin-2-yl substituent 174–175 Quantitative
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (6f) Benzo[b]thiophene + Piperazine 4-Nitrophenyl group 161–162 Quantitative

Structural and Functional Insights

  • Heterocyclic Core Differences: The target compound employs a 1,4-thiazepane ring (7-membered, sulfur-containing), whereas analogues in use piperazine (6-membered, nitrogen-only) or benzo[b]thiophene systems. Thiazepanes may confer conformational flexibility and altered pharmacokinetic profiles compared to rigid piperazines .
  • Substituent Effects :

    • The 2-(methylthio)pyridine group in the target compound contrasts with the arylpiperazine substituents in analogues. Methylthio groups enhance lipophilicity (logP) compared to polar nitro or methoxy groups, which could improve membrane permeability .
    • Synthetic Yields : Analogues with nitro or pyridyl groups (6e, 6f) achieved quantitative yields under optimized conditions, suggesting that electron-withdrawing substituents may stabilize intermediates. The target compound’s synthesis (if analogous to ) likely requires careful control of sulfonation and cyclization steps .
  • Thermal Stability :

    • The target compound’s melting point is unreported, but analogues with nitro or pyridyl groups (e.g., 6e: 174–175°C) exhibit higher thermal stability than those with methoxy or fluoro substituents (6c: 131–132°C). This trend aligns with increased molecular rigidity and intermolecular interactions in nitro-containing compounds .

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone is a heterocyclic organic molecule that has gained attention due to its potential biological activities and pharmacological applications. With a complex structure featuring a thiazepane ring fused with furan and pyridine moieties, this compound presents diverse chemical properties that may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2OSC_{18}H_{20}N_{2}OS with a molecular weight of approximately 344.5 g/mol . The structural uniqueness arises from the combination of the thiazepane ring with furan and methylthio-pyridine groups, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC18H20N2OS
Molecular Weight344.5 g/mol
StructureStructure

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects in vitro. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways.
  • Anti-inflammatory Effects : Inflammation-related assays indicate that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Enzyme Inhibition : The compound appears to interact with specific enzymes involved in critical metabolic pathways, which may contribute to its therapeutic effects. For example, it has shown inhibitory activity against certain kinases implicated in cancer progression.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study 1 : A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Study 2 : In vitro assays revealed that the compound induces apoptosis in human breast cancer cells (MCF-7), with flow cytometry analysis showing an increase in early apoptotic cells after treatment.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes within biological systems. This binding may alter signaling pathways related to cell growth, survival, and death. Further research is required to elucidate the precise mechanisms involved.

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